3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
CAS No.: 821009-89-6
VCID: VC20754661
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of 3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile, also known by its CAS number 821009-89-6, is a chemical compound with the molecular formula C Synthesis and ReactionsThe synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. Recent studies highlight the use of various methodologies for synthesizing similar compounds, including: Knoevenagel CondensationOne prominent method involves the Knoevenagel condensation, where indole derivatives react with aldehydes to form β-cyanoacrylic acids, which can subsequently undergo further transformations to yield products like 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile . Multi-component ReactionsRecent advancements have introduced multi-component reactions that enhance yield and efficiency, utilizing catalysts like piperidine or ionic liquids to facilitate the synthesis of indole derivatives . Biological Activity and ApplicationsThe biological significance of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile arises from its potential applications in medicinal chemistry. Anticancer ActivityResearch has indicated that compounds related to this structure exhibit promising anticancer properties. For example, derivatives synthesized from similar indole frameworks have shown activity against various cancer cell lines . Research Findings and Future DirectionsRecent literature emphasizes the need for continued research into the synthesis and application of indole derivatives like 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile. Recent StudiesSeveral studies have focused on optimizing synthetic routes to improve yields and reduce environmental impact through green chemistry approaches . Potential DevelopmentsFuture research could explore:
|
---|---|
CAS No. | 821009-89-6 |
Product Name | 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile |
Molecular Formula | C12H10N2O2 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile |
Standard InChI | InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3 |
Standard InChIKey | RLSUMXJQBPJXFH-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)NC=C2C(=O)CC#N |
Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C(=O)CC#N |
Synonyms | 5-Methoxy-β-oxo-1H-indole-3-propanenitrile; |
PubChem Compound | 2763416 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume